2-Hydroxy-4'-phenoxyacetophenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-1-(4-phenoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-10-14(16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9,15H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSCPIQFGPNXOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92254-23-4 | |
| Record name | 2-hydroxy-1-(4-phenoxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Hydroxy 4 Phenoxyacetophenone and Its Analogs
Regioselective Synthesis of the 2-Hydroxy-4'-phenoxyacetophenone Core Structure
The paramount challenge in synthesizing this compound from its common precursor, 2,4-dihydroxyacetophenone, is achieving selective O-arylation at the C4-hydroxyl group over the C2-hydroxyl group. The inherent differences in the acidity and steric environment of the two hydroxyl groups are key to controlling this regioselectivity.
The derivatization of the 2,4-dihydroxyacetophenone core is centered on the selective reaction of the C4-hydroxyl group. The C2-hydroxyl group is less reactive due to its involvement in a strong intramolecular hydrogen bond with the adjacent acetyl group's carbonyl oxygen. This deactivates the C2-hydroxyl, making the C4-hydroxyl group more nucleophilic and accessible for substitution.
A highly effective method for achieving regioselective alkylation or arylation at the C4 position involves the use of specific base and solvent systems. Research has demonstrated that cesium bicarbonate (CsHCO₃) in acetonitrile (B52724) is a particularly mild and efficient system for the mono-alkylation of 2,4-dihydroxyacetophenone. organic-chemistry.orgnih.govnih.gov This method provides the desired 4-substituted products in high yields (up to 95%) with excellent regioselectivity, minimizing the formation of the bis-alkylated side product. organic-chemistry.orgnih.gov The reaction proceeds smoothly at moderate temperatures (around 80 °C). organic-chemistry.orgnih.govnih.gov
Further derivatization can be achieved once the core structure is synthesized. For instance, the acetyl group can be reacted with hydrazine (B178648) hydrate (B1144303) and subsequently with various substituted aldehydes to form a wide array of bis-Schiff base derivatives, expanding the library of analogs. researchgate.netnih.gov
Table 1: Regioselective Alkylation of 2,4-dihydroxyacetophenone
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,2-dibromoethane | CsHCO₃ | CH₃CN | 80 | 6 | 85 | organic-chemistry.orgnih.gov |
| 1,3-dibromopropane | CsHCO₃ | CH₃CN | 80 | 6 | 91 | organic-chemistry.orgnih.gov |
| 1,4-dibromobutane | CsHCO₃ | CH₃CN | 80 | 6 | 95 | organic-chemistry.orgnih.gov |
Phenoxy Group Installation Techniques
The installation of the phenoxy group to form the diaryl ether linkage is most commonly achieved through cross-coupling reactions. The two predominant methods are the Ullmann condensation and the Buchwald-Hartwig O-arylation.
Ullmann Condensation: This classical copper-catalyzed reaction involves coupling a phenol (B47542) (in this case, 2,4-dihydroxyacetophenone) with an aryl halide. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions required harsh conditions, such as high temperatures (>200°C) and stoichiometric amounts of copper. wikipedia.orgmagtech.com.cn However, modern advancements have led to milder conditions using soluble copper catalysts, often supported by ligands. wikipedia.orgmagtech.com.cn For the synthesis of this compound, 2,4-dihydroxyacetophenone would be reacted with a phenyl halide (e.g., iodobenzene (B50100) or bromobenzene) in the presence of a copper catalyst and a base. jsynthchem.comjsynthchem.com
Buchwald-Hartwig O-Arylation: This palladium-catalyzed cross-coupling reaction has emerged as a powerful and versatile alternative to the Ullmann condensation. wikipedia.orgorganic-chemistry.org It generally proceeds under milder conditions and exhibits broad functional group tolerance. The reaction couples a phenol with an aryl halide or triflate, utilizing a palladium catalyst complexed with specialized phosphine (B1218219) ligands. wikipedia.orgorganic-synthesis.com The choice of ligand is crucial for the reaction's success and can be tailored to the specific substrates.
Mechanistic Investigations of Synthetic Transformations
The mechanism of regioselectivity in the arylation of 2,4-dihydroxyacetophenone is primarily governed by the differential reactivity of the two hydroxyl groups. The 2-hydroxy group's proton is less acidic and sterically hindered due to its intramolecular hydrogen bond with the acetyl group. In contrast, the 4-hydroxy group is more acidic and sterically accessible, making it the preferential site for deprotonation by a base to form the more reactive phenoxide intermediate.
In the Ullmann condensation , the mechanism is thought to involve the formation of a copper(I) phenoxide from 2,4-dihydroxyacetophenone. This species then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the diaryl ether and regenerate the copper catalyst. organic-chemistry.org
The Buchwald-Hartwig amination mechanism, which is analogous to O-arylation, involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) complex. wikipedia.org The resulting Pd(II) complex then coordinates with the phenoxide. Subsequent reductive elimination from this complex yields the desired diaryl ether and regenerates the Pd(0) catalyst. wikipedia.org The ligand's role is critical in stabilizing the palladium intermediates and facilitating the reductive elimination step.
Recent computational studies on related copper-catalyzed reactions suggest that noncovalent interactions between the substrate and the catalyst complex can also play a significant role in controlling regioselectivity. rsc.org
Sustainable and Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being applied to the synthesis of diaryl ethers to reduce environmental impact. orgsyn.orgumass.edudigitellinc.com Key strategies include the use of more environmentally benign solvents, recyclable catalysts, and energy-efficient processes. wikipedia.orgorgsyn.org
For diaryl ether synthesis, significant progress has been made in developing greener Ullmann-type reactions. nih.gov This includes the use of water as a solvent, which is a significant improvement over traditional high-boiling polar aprotic solvents like DMF or NMP. nih.gov The use of recyclable, magnetically separable nano-catalysts, such as copper oxide on iron oxide supports (CuO@Fe₂O₃), allows for easy removal of the catalyst from the reaction mixture and its reuse over multiple cycles without significant loss of activity. researchgate.netnih.gov
Catalytic Systems for this compound Synthesis and Analog Preparation
A variety of catalytic systems have been developed for the crucial C-O cross-coupling step in diaryl ether synthesis. The choice between a copper-based or palladium-based system often depends on the specific substrates, desired reaction conditions, and cost considerations.
Copper-Based Catalytic Systems (Ullmann Reaction): These systems are often more economical than their palladium counterparts. Modern Ullmann reactions employ various forms of copper catalysts.
Table 2: Copper-Based Catalysts for Diaryl Ether Synthesis
| Catalyst | Base | Solvent | Temperature (°C) | Key Features | Reference |
| CuI / N,N-dimethylglycine | Cs₂CO₃ | Dioxane | 90 | Effective for aryl iodides and bromides | organic-chemistry.org |
| CuO Nanoparticles | KOH / Cs₂CO₃ | DMSO | ~100 | Nanocatalyst system, good yields | mdpi.com |
| CuI / Et₃N | Et₃N | DMF | Varies | Uses a moisture-insensitive base | jsynthchem.comjsynthchem.com |
| Cu/ascorbic acid@MNPs | KOH | Water | Room Temp | Green procedure using a magnetic nanocatalyst in water | nih.gov |
| Cu(OAc)₂ | Et₃N / Pyridine | CH₂Cl₂ | Room Temp | Mild conditions, couples phenols with arylboronic acids | organic-chemistry.org |
Palladium-Based Catalytic Systems (Buchwald-Hartwig Reaction): These systems are known for their high efficiency, broad substrate scope, and mild reaction conditions. The catalyst is typically formed in situ from a palladium precursor and a specialized phosphine ligand.
Table 3: Palladium-Based Catalysts for Diaryl Ether Synthesis
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Key Features | Reference |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | Early generation, effective for amines/ethers | organic-synthesis.com |
| Pd(OAc)₂ | BrettPhos | NaOtBu | Toluene | 100 | Highly active for hindered substrates | orgsyn.org |
| Pd(OAc)₂ | 1,3-dialkylimidazolinium salt | NaH | Varies | Forms N-heterocyclic carbene (NHC) catalyst | organic-chemistry.org |
Chemical Reactivity and Mechanistic Pathways of 2 Hydroxy 4 Phenoxyacetophenone
Hydroxyl Group Reactivity and Functionalization
The phenolic hydroxyl group in 2-Hydroxy-4'-phenoxyacetophenone is a key site for functionalization. Its reactivity is primarily centered on the acidic proton, which can be removed by a base to form a phenoxide ion. This nucleophilic phenoxide can then participate in various substitution reactions.
One of the most common functionalizations is O-alkylation or etherification. This is typically achieved by treating the parent compound with an alkyl halide in the presence of a weak base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetone. The reaction proceeds via an SN2 mechanism where the phenoxide displaces the halide from the alkylating agent. This method has been successfully used for the synthesis of various alkoxy acetophenones. mdpi.com For instance, reacting a substituted 2'-hydroxyacetophenone (B8834) with an alkyl halide under ultrasound irradiation in the presence of K₂CO₃ can efficiently yield the corresponding alkoxy acetophenone (B1666503). mdpi.com
Another important functionalization is the formation of silyl (B83357) ethers . The hydroxyl group can react with silylating agents, such as trimethylsilyl (B98337) chloride (TMSCl), to form a trimethylsilyl (TMS) ether. This reaction is often used to protect the hydroxyl group during other chemical transformations. The formation of the TMS derivative of the related compound 2'-Hydroxy-4'-methoxyacetophenone has been well-documented. nist.gov This protection strategy is valuable due to the ease with which silyl ethers can be formed and later cleaved under mild conditions.
| Reaction Type | Reagents & Conditions | Product Type | Mechanism |
| O-Alkylation | Alkyl halide (e.g., R-Br, R-I), K₂CO₃, Acetone | Alkoxyacetophenone | SN2 |
| Silylation | Trimethylsilyl chloride (TMSCl), Pyridine | O-Trimethylsilyl ether | Nucleophilic Substitution |
Carbonyl Group Transformations and Derivatization
The carbonyl group of the acetophenone moiety is a versatile functional handle, primarily undergoing nucleophilic addition and condensation reactions.
A significant transformation is the Claisen-Schmidt condensation , an aldol (B89426) condensation between an acetophenone and an aromatic aldehyde. In the presence of a base (like aqueous KOH or NaOH) or acid, this compound can react with various substituted benzaldehydes at the α-carbon of the carbonyl group to form chalcones (1,3-diaryl-2-propen-1-ones). researchgate.netnih.gov These reactions are fundamental in synthesizing a wide array of chalcone (B49325) derivatives, which are themselves important synthetic intermediates. researchgate.netnih.gov The reaction is initiated by the deprotonation of the α-carbon to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.
The carbonyl group can also be derivatized by reaction with nitrogen-based nucleophiles. For example, it readily condenses with hydrazine (B178648) or substituted hydrazines to form hydrazones . The reaction of 2,4-dihydroxyacetophenone with hydrazine hydrate (B1144303), followed by condensation with various aldehydes, yields bis-Schiff bases or hydrazones. nih.gov Similarly, 2-hydroxy-4-methoxyacetophenone has been shown to react with 4-nitrobenzoyl hydrazine to produce the corresponding N-aroyl hydrazone. nih.gov This reaction proceeds via nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration to form the C=N double bond of the hydrazone.
Selective reduction of the carbonyl group is another important transformation. Using specific catalytic systems, such as bimetallic iron-ruthenium nanoparticles, the ketone can be reduced to a secondary alcohol or further undergo hydrodeoxygenation to an ethyl group, yielding substituted ethylphenols from hydroxyacetophenone precursors. researchgate.netresearchgate.net
| Transformation | Reagents | Product Class | Key Intermediate |
| Claisen-Schmidt Condensation | Substituted Benzaldehyde (B42025), Base (KOH/NaOH) or Acid | Chalcone | Enolate |
| Hydrazone Formation | Hydrazine Hydrate or Substituted Hydrazines | Hydrazone | Iminium ion |
| Hydrodeoxygenation | H₂, FeRu@SILP Catalyst | Substituted Ethylphenol | Secondary Alcohol |
Phenoxy Ether Cleavage Mechanisms
The phenoxy ether linkage (C-O-C) in this compound is generally stable but can be cleaved under stringent conditions, typically involving strong acids. wikipedia.orglongdom.org The mechanism of cleavage depends on the nature of the substituents attached to the ether oxygen. libretexts.org
For aryl alkyl ethers, cleavage with strong hydrohalic acids like HBr or HI proceeds via protonation of the ether oxygen, making it a better leaving group. longdom.org This is followed by a nucleophilic attack by the halide ion. In the case of this compound, both carbons attached to the ether oxygen are sp² hybridized (one is part of a benzene (B151609) ring, the other is part of the phenoxy group). Nucleophilic substitution on an sp² carbon is difficult. libretexts.org However, cleavage of diaryl ethers is generally not achieved with acids like HI or HBr. More potent reagents like boron tribromide (BBr₃) are often required. The reaction mechanism would involve the formation of a complex between the Lewis acid (BBr₃) and the ether oxygen, followed by nucleophilic attack and cleavage to yield two phenolic compounds after workup. In this specific molecule, cleavage would result in 4'-hydroxy-2-hydroxyacetophenone and phenol (B47542).
The cleavage generally follows an SN2 pathway for ethers with primary or secondary alkyl groups and an SN1 pathway if a stable carbocation (like a tertiary or benzylic one) can be formed. wikipedia.orglibretexts.org Since no such group is present in this compound, and direct SNAr on the unsubstituted phenoxy ring is unlikely, cleavage is challenging and would not follow a classical SN1 or SN2 pathway at the aromatic carbon. Instead, reagents that can coordinate strongly to the oxygen and facilitate C-O bond scission are necessary.
Aromatic Substitution Reactions on the Core Structure
Both aromatic rings of this compound can undergo electrophilic aromatic substitution (EAS), with the position of substitution being directed by the existing substituents.
Ring A (Hydroxyacetophenone moiety): This ring contains a strongly activating, ortho-, para-directing hydroxyl group (-OH) and a deactivating, meta-directing acetyl group (-COCH₃). The powerful activating effect of the hydroxyl group dominates, directing incoming electrophiles primarily to the positions ortho and para to it. The position para to the hydroxyl group is occupied by the acetyl group. Therefore, substitution is expected to occur at the positions ortho to the hydroxyl group (C3 and C5).
Ring B (Phenoxy moiety): This ring is activated by the phenoxy group (-OAr), which is an ortho-, para-directing group. Therefore, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) will be directed to the positions ortho and para to the ether linkage. Studies on the Friedel-Crafts alkylation of acetophenone itself show that under superacidic conditions (HF-SbF₅), substitution occurs at the meta position relative to the acetyl group. oup.com
Nucleophilic aromatic substitution (NAS) on this molecule is generally unfavorable. NAS requires the presence of a good leaving group (like a halogen) and strong electron-withdrawing groups (like -NO₂) positioned ortho or para to it to stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.comncrdsip.com Since this compound lacks these features on either ring, it is not expected to undergo NAS under typical conditions.
Structure Activity Relationship Sar Studies of 2 Hydroxy 4 Phenoxyacetophenone Derivatives
Rational Design Principles for Structural Modification
The rational design of derivatives of 2-hydroxy-4'-phenoxyacetophenone is fundamentally based on the strategic manipulation of its chemical architecture to enhance desired biological activities, such as antimicrobial or antifungal effects. The core structure, featuring a hydroxylated acetophenone (B1666503) linked to a phenoxy group, offers multiple sites for modification. Key design principles often revolve around:
Enhancement of Target Binding: The introduction of specific functional groups can facilitate stronger interactions with biological targets. For instance, hydrogen bond donors and acceptors can be strategically placed to improve binding affinity to enzymes or receptors.
Steric and Electronic Effects: The size, shape, and electronic properties of substituents can significantly impact the molecule's conformation and its interaction with a target's binding site.
Research on related compounds, such as chalcones derived from hydroxyacetophenones, has demonstrated that the presence and position of hydroxyl and methoxy (B1213986) groups are critical for their biological activity. These findings provide a rational basis for modifying the this compound scaffold.
Elucidation of Substituent Effects on Molecular Function
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the aromatic rings. While direct and extensive SAR studies on this specific parent compound are not widely published, valuable insights can be drawn from research on analogous structures, such as substituted chalcones and other related phenolic compounds.
The hydroxyl group at the 2-position of the acetophenone ring is often considered a key feature for biological activity, potentially acting as a hydrogen bond donor and participating in chelation with metal ions, which can be crucial for certain enzymatic inhibition mechanisms.
Substituent Effects on the Phenoxy Ring:
The electronic nature of substituents on the 4'-phenoxy ring plays a significant role in modulating the molecule's properties. Electron-withdrawing groups (e.g., nitro, halogen) or electron-donating groups (e.g., methoxy, alkyl) can alter the electron density distribution across the molecule, thereby influencing its reactivity and interaction with biological targets.
Substituent Effects on the Acetophenone Ring:
Modifications on the acetophenone ring, beyond the essential 2-hydroxy group, can also lead to significant changes in activity. For instance, the introduction of additional hydroxyl or methoxy groups can impact the compound's antioxidant potential and its ability to interact with specific biological pathways. A study on 2-hydroxy-4-methoxybenzaldehyde, a structurally related compound, highlighted its potent antifungal activity, suggesting that a methoxy group at the 4-position can be beneficial. nih.gov
The following table summarizes the observed effects of certain substituents on the antimicrobial activity of compounds structurally related to this compound.
| Substituent | Position | Observed Effect on Antimicrobial/Antifungal Activity in Related Compounds | Reference |
| Hydroxyl (-OH) | 4-position of acetophenone ring | Generally enhances activity. | rasayanjournal.co.in |
| Methoxy (-OCH3) | 4-position of acetophenone ring | Can increase antifungal activity. | nih.gov |
| Halogens (e.g., -Cl, -Br) | Varies | Often increases antimicrobial activity. | researchgate.net |
| Nitro (-NO2) | Varies | Can enhance antimicrobial activity. | researchgate.net |
This table is illustrative and based on findings from structurally related compounds.
Development of Advanced Derivatization Strategies for Targeted Property Modulation
The development of advanced derivatization strategies is essential for systematically exploring the chemical space around the this compound scaffold and for optimizing its properties for specific applications. These strategies often involve multi-step synthetic routes to introduce a wide variety of functional groups and structural motifs.
Common Derivatization Approaches:
Etherification and Esterification: The phenolic hydroxyl group is a common site for derivatization. Conversion to ethers or esters can modulate the compound's lipophilicity and pharmacokinetic properties.
Chalcone (B49325) Synthesis: The acetyl group of the acetophenone moiety can be condensed with various aromatic aldehydes to form chalcones. This approach significantly expands the structural diversity and has been a fruitful strategy for discovering compounds with potent antimicrobial and anticancer activities. researchgate.net
Introduction of Heterocyclic Moieties: The core structure can be appended with various heterocyclic rings, which are known to be important pharmacophores in many drugs. This can lead to novel compounds with enhanced biological activities.
The synthesis of chalcone derivatives from 4-hydroxyacetophenone, for example, involves a Claisen-Schmidt condensation reaction with a substituted benzaldehyde (B42025) in the presence of a base. researchgate.net This versatile reaction allows for the introduction of a wide array of substituents on what would be the 'B-ring' of the resulting chalcone.
The table below outlines some derivatization strategies and the potential impact on the properties of the resulting compounds, based on studies of similar molecular frameworks.
| Derivatization Strategy | Target Moiety | Potential Outcome |
| Chalcone formation | Acetyl group | Generation of compounds with diverse antimicrobial and cytotoxic activities. |
| O-Alkylation/Acylation | 2-Hydroxy group | Modulation of solubility, lipophilicity, and bioavailability. |
| Introduction of halogens | Phenyl rings | Enhancement of antimicrobial potency. |
| Nitration | Phenyl rings | Increased biological activity through strong electron-withdrawing effects. |
This table presents potential outcomes based on established chemical principles and findings from related compound series.
Computational Chemistry and Molecular Modeling of 2 Hydroxy 4 Phenoxyacetophenone Systems
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), would be instrumental in elucidating the fundamental electronic properties and energetics of 2-Hydroxy-4'-phenoxyacetophenone. These calculations provide insights into the molecule's geometry, stability, and reactivity.
Key parameters that would be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity.
Furthermore, these calculations can map the electrostatic potential surface, revealing the distribution of charge across the molecule. This information is crucial for understanding intermolecular interactions, including hydrogen bonding, and predicting how the molecule will interact with other chemical species. Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy of formation could also be calculated, providing a comprehensive energetic profile of the compound.
Table 1: Hypothetical Quantum Chemical Properties of this compound
| Property | Predicted Value Range | Significance |
| HOMO Energy | -6.0 to -7.0 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.0 to -2.0 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.0 to 5.0 eV | Indicates chemical reactivity and stability; a larger gap suggests greater stability. |
| Dipole Moment | 2.0 to 4.0 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| Total Energy | Varies with method | Represents the total electronic energy of the molecule at its optimized geometry. |
Note: The values in this table are hypothetical and represent typical ranges for similar aromatic ketones. Actual values would need to be determined through specific calculations.
Molecular Dynamics Simulations for Conformational and Interaction Analysis
Molecular dynamics (MD) simulations would offer a dynamic perspective on the behavior of this compound. By simulating the movement of atoms over time, MD can reveal the conformational flexibility of the molecule and its interactions with its environment, such as a solvent or a biological receptor.
A key aspect of the MD simulation of this compound would be to explore the rotational freedom around the ether linkage and the acetyl group. This would identify the most stable conformations (rotamers) and the energy barriers between them. Understanding the preferred three-dimensional shapes of the molecule is essential for predicting its biological activity and physical properties.
When placed in a simulated environment, such as a box of water molecules, MD simulations can provide insights into solvation effects and the formation of hydrogen bonds between the hydroxyl and carbonyl groups of the molecule and the surrounding solvent. This is critical for understanding its solubility and behavior in aqueous and non-aqueous media.
In Silico Screening and Predictive Modeling for Targeted Applications
In silico screening involves using computational methods to predict the biological activity or other properties of a molecule. For this compound, this could involve docking studies and the application of quantitative structure-activity relationship (QSAR) models.
Molecular docking simulations would be employed to predict the binding affinity and mode of interaction of this compound with various biological targets, such as enzymes or receptors. For instance, based on its structural similarity to other phenolic compounds, it could be screened against targets involved in oxidative stress or inflammation. The results of these simulations are typically scored to rank the potential of the compound as an inhibitor or activator of the target protein.
Predictive modeling, using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools, would be valuable for assessing the drug-likeness and potential safety profile of this compound. These models use the chemical structure to estimate properties like oral bioavailability, blood-brain barrier penetration, and potential for toxicity.
Table 2: Illustrative In Silico Screening and Predictive Modeling Parameters for this compound
| Parameter | Predicted Property/Activity | Potential Application |
| Molecular Docking Score | Binding affinity to specific enzymes (e.g., cyclooxygenase, tyrosinase). | Discovery of potential anti-inflammatory or skin-lightening agents. |
| ADMET Prediction | ||
| Lipinski's Rule of Five | Compliance suggests good oral bioavailability. | Early-stage assessment of drug-likeness for oral administration. |
| Predicted Blood-Brain Barrier (BBB) | Likelihood of crossing the BBB. | Indication of potential central nervous system activity or side effects. |
| hERG Inhibition Prediction | Probability of blocking the hERG potassium channel. | Assessment of potential cardiotoxicity risk. |
Note: This table is for illustrative purposes. The actual predictive outcomes would depend on the specific models and target proteins used in the in silico analysis.
Advanced Analytical and Spectroscopic Characterization in Research
High-Resolution Mass Spectrometry for Molecular Elucidation and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the precise determination of a molecule's elemental composition. By providing an exact mass measurement, often to within a few parts per million, HRMS can unequivocally confirm the molecular formula of 2-Hydroxy-4'-phenoxyacetophenone (C₁₄H₁₂O₃). The theoretical exact mass of this compound can be calculated for comparison with experimental data.
In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments are employed to study the fragmentation patterns of the molecular ion. This analysis provides valuable insights into the compound's structure. While specific experimental fragmentation data for this compound is not widely published, the expected fragmentation pathways can be predicted based on its functional groups. Key fragmentation patterns for ketones, ethers, and aromatic compounds include:
Alpha-Cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage. For this compound, this could result in the loss of a methyl radical (•CH₃) or the formation of acylium ions.
Cleavage of the Ether Bond: The carbon-oxygen bond of the phenoxy group can break, leading to fragments corresponding to the phenoxy radical or cation and the remaining hydroxyphenyl ethanone (B97240) structure.
Aromatic Ring Fragmentation: The stable aromatic rings may undergo characteristic fragmentations, although this typically requires higher energy. The tropylium (B1234903) ion (m/z 91) is a common fragment for compounds containing a benzyl (B1604629) moiety, which could potentially form through rearrangement. youtube.com
A detailed fragmentation analysis would involve identifying the major fragment ions and proposing their structures, which collectively act as a structural fingerprint for the molecule. libretexts.orglibretexts.org
Advanced Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional NMR techniques would provide a comprehensive picture of its atomic connectivity and spatial arrangement.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments.
Aromatic Protons: The protons on the two benzene (B151609) rings would appear in the aromatic region (typically δ 6.5-8.0 ppm). The specific splitting patterns (e.g., doublets, triplets, multiplets) would depend on their substitution pattern and coupling with adjacent protons.
Hydroxyl Proton: The phenolic hydroxyl proton (-OH) would likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.
Methyl Protons: The three protons of the acetyl methyl group (-COCH₃) would appear as a sharp singlet in the upfield region (around δ 2.5 ppm).
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of unique carbon environments.
Carbonyl Carbon: The ketone carbonyl carbon would be the most downfield signal, typically appearing around δ 195-205 ppm.
Aromatic Carbons: The twelve carbons of the two aromatic rings would resonate in the δ 110-160 ppm range. The carbons attached to oxygen (C-OH and C-O-C) would be at the lower end of this range.
Methyl Carbon: The methyl carbon of the acetyl group would appear at the most upfield position, generally around δ 25-30 ppm.
Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign all proton and carbon signals and confirm the connectivity between different parts of the molecule.
Chromatographic and Separation Techniques for Purity and Mixture Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any starting materials, byproducts, or degradation products. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose.
A typical reverse-phase HPLC (RP-HPLC) method would be developed for its analysis. While a specific method for this compound is not published, a method similar to that used for related compounds like 2'-Hydroxy-4'-methoxyacetophenone could be adapted. sielc.com This would likely involve:
Stationary Phase: A C18 (octadecylsilyl) column, which is a nonpolar stationary phase.
Mobile Phase: A polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (like formic or phosphoric acid) to improve peak shape. sielc.com
Detection: A UV detector would be suitable, as the aromatic rings and carbonyl group in the molecule are strong chromophores.
The retention time of the compound under specific chromatographic conditions would be a key identifier. By running a calibration curve with standards of known concentration, the method can be used for quantitative analysis to determine the precise purity of a sample. The appearance of additional peaks in the chromatogram would indicate the presence of impurities. pensoft.net
Table 1: Illustrative HPLC Method Parameters for Analysis of Acetophenone (B1666503) Derivatives This table is based on methods for similar compounds and serves as a starting point for method development for this compound.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Newcrom R1 | sielc.com |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | sielc.com |
| Detection | UV | sielc.com |
| Application | Purity assessment, preparative separation, pharmacokinetics | sielc.com |
Electrochemical Techniques for Redox Property Characterization
Electrochemical techniques, particularly cyclic voltammetry (CV), can be used to investigate the redox properties of this compound. nih.govucl.ac.uk The phenolic hydroxyl group is electrochemically active and can be oxidized.
A cyclic voltammetry experiment would involve scanning the potential of a working electrode (e.g., glassy carbon) in a solution containing the compound and a supporting electrolyte. The resulting voltammogram would provide information on:
Oxidation Potential: The potential at which the phenolic hydroxyl group is oxidized. This value is related to the ease with which the molecule can donate an electron.
Reversibility: The characteristics of the CV wave (e.g., the presence of a corresponding reduction peak) would indicate whether the oxidation process is reversible or irreversible. For many phenols, the oxidation is irreversible, leading to the formation of a phenoxy radical that can undergo further reactions. nih.gov
Reaction Mechanism: By studying the effect of scan rate and pH on the voltammogram, insights into the mechanism of the electrode reaction can be gained, including the number of electrons and protons involved in the process. nih.govjlu.edu.cn
While specific electrochemical data for this compound is not documented in the literature, the study of its electrochemical behavior would be valuable for understanding its antioxidant potential and its possible role in electron transfer processes.
Research Applications in Functional Materials Science
Investigation as UV Light Absorbers and Photostabilizers
2-Hydroxy-4'-phenoxyacetophenone belongs to the class of 2-hydroxybenzophenone (B104022) compounds, which are widely utilized as ultraviolet (UV) light absorbers and photostabilizers in various materials. Their primary function is to protect materials from the degradative effects of UV radiation, thereby extending their lifespan and maintaining their physical and chemical properties. The effectiveness of these compounds lies in their molecular structure, which is specifically designed to absorb harmful UV rays and dissipate the energy in a non-destructive manner.
The core of their functionality is the 2-hydroxy group positioned ortho to the carbonyl group on the benzophenone (B1666685) backbone. acs.org This specific arrangement is crucial for their photostabilization efficacy. acs.org These UV absorbers are incorporated into a variety of materials, including plastics, coatings, and cosmetic products, to prevent photo-degradation processes such as discoloration, yellowing, and loss of mechanical strength. specialchem.comnih.gov
The photo-protective mechanism of 2-hydroxybenzophenone derivatives, including this compound, is a well-understood photochemical process centered around the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT). acs.orgnih.gov This process allows the molecule to absorb high-energy UV photons and release the energy as low-energy heat, without undergoing any permanent chemical change itself.
The process can be broken down into the following key steps:
UV Absorption: The molecule, in its stable ground state (enol form), absorbs a UV photon. This excites the molecule to a higher energy singlet state.
Excited-State Intramolecular Proton Transfer (ESIPT): In the excited state, a rapid and reversible transfer of the proton from the hydroxyl group to the carbonyl oxygen occurs. acs.orgnih.gov This is facilitated by the close proximity and the formation of a six-membered ring through an intramolecular hydrogen bond. acs.org This transfer results in the formation of an unstable, high-energy keto tautomer.
Energy Dissipation: The excited keto tautomer is unstable and rapidly decays back to its ground state. This decay process is primarily non-radiative, meaning the excess energy is dissipated as heat into the surrounding matrix.
Reverse Proton Transfer: Following the decay to the ground state, a reverse proton transfer occurs, regenerating the original enol form of the molecule. acs.org
This cyclic process is highly efficient and can be repeated numerous times, allowing a single molecule of the UV absorber to dissipate the energy of thousands of photons without being consumed. acs.org This remarkable photostability is what makes these compounds effective photostabilizers. The entire cycle occurs on a picosecond timescale, making the protection virtually instantaneous upon exposure to UV light. Theoretical studies on similar molecules have elaborated on the dynamics of this excited-state proton transfer, confirming the feasibility and efficiency of this protective mechanism. lanyachem.com
2-Hydroxybenzophenone-type UV absorbers are widely incorporated into various polymeric systems to enhance their durability and performance upon exposure to sunlight. These polymers include polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), polyvinyl chloride (PVC), polystyrene (PS), and polycarbonate (PC). specialchem.com The addition of these stabilizers helps to reduce color changes, delay yellowing, and prevent the loss of physical functions of the polymer. specialchem.com
The performance of the UV absorber is dependent on several factors, including its compatibility with the polymer matrix, its concentration, and its ability to remain evenly dispersed without significant migration or leaching. For instance, a related compound, 2-Hydroxy-4-n-octoxybenzophenone, is noted for its good compatibility and minimal mobility, which are desirable characteristics for a polymer additive. specialchem.com The presence of the phenoxy group in this compound can influence its solubility and compatibility with different polymer systems.
Color Stability: Measured by the change in color coordinates (e.g., yellowness index) over time.
Gloss Retention: Important for surface coatings and aesthetic applications.
Mechanical Integrity: Assessed by changes in tensile strength, elongation at break, and impact resistance.
The selection of a specific 2-hydroxybenzophenone derivative and its concentration is tailored to the specific polymer and the intended application to achieve the desired level of photostabilization.
Exploration in Other Advanced Material Domains
Based on the conducted research, there is currently no readily available information in the public domain regarding the specific exploration or application of this compound in other advanced material domains such as organic electronics or sensor technology. Research in these areas for this specific compound may be limited or not widely published.
Role in Sustainable Biomass Valorization and Lignin Chemistry
2-Hydroxy-4'-phenoxyacetophenone as a Lignin (B12514952) Model Compound for Depolymerization Studies
Lignin is a complex, three-dimensional polymer composed of various linkages, with the β-O-4 aryl ether bond being the most abundant, accounting for approximately 50% of all linkages in the macromolecule. researchgate.net The inherent complexity and irregular structure of lignin make direct analysis and the development of selective depolymerization strategies challenging. rsc.orgnih.gov To overcome this, researchers utilize model compounds that mimic specific structural motifs within the lignin polymer.
This compound is a key model compound because it contains the characteristic β-O-4 ether linkage. researchgate.netuantwerpen.be By studying the cleavage of this bond in a simpler, well-defined molecule like this compound, scientists can gain fundamental insights into the reaction mechanisms and catalyst performance for lignin depolymerization. researchgate.netnih.gov This approach allows for a more controlled investigation of various catalytic and electrochemical methods, paving the way for the development of efficient strategies to break down complex lignin into valuable aromatic monomers. researchgate.netrsc.org
Catalytic and Electrochemical Approaches to Lignin Deconstruction
The conversion of lignin into valuable chemicals necessitates the cleavage of its robust ether linkages. researchgate.net Both catalytic and electrochemical methods are being extensively explored for this purpose, with model compounds like this compound playing a crucial role in these investigations.
Catalytic Approaches: A variety of catalytic systems have been developed to facilitate the cleavage of the β-O-4 linkage. These often involve:
Hydrogenolysis: This method uses a catalyst and a hydrogen source to break the C-O bonds. For instance, studies have shown that catalysts like nickel supported on activated carbon can effectively cleave the β-O-4 bond in model compounds.
Acid and Base Catalysis: Both acids and bases can promote the cleavage of ether linkages in lignin. rsc.orgnih.gov For example, base-catalyzed depolymerization using sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) has been shown to be effective. nih.gov
Oxidative Cleavage: This approach utilizes an oxidizing agent to break down the lignin structure. nih.gov
Electrochemical Approaches: Electrochemical methods offer a promising and environmentally friendly alternative for lignin depolymerization. researchgate.netresearchgate.net These techniques use electricity to drive the chemical reactions, often under milder conditions of temperature and pressure compared to traditional catalytic methods. researchgate.net The electrocatalytic reduction of 2-phenoxyacetophenone (B1211918) has been demonstrated using various electrode materials, such as copper, in sustainable solvents like deep eutectic solvents. researchgate.netuantwerpen.be This method allows for controlled cleavage of the β-O-4 bond, with the potential to generate different monomers and oligomers by adjusting the electrochemical cell setup. researchgate.net
| Approach | Description | Key Features |
| Catalytic Hydrogenolysis | Employs a catalyst and hydrogen to cleave C-O bonds. | Effective with catalysts like Ni/C. |
| Acid/Base Catalysis | Uses acids or bases to promote ether linkage cleavage. | NaOH and KOH are effective base catalysts. nih.gov |
| Oxidative Cleavage | Utilizes oxidizing agents to break down lignin. | A prominent method for depolymerization. nih.gov |
| Electrochemical Reduction | Uses electricity to drive the cleavage of the β-O-4 bond. | Environmentally friendly, operates under mild conditions. researchgate.netresearchgate.net |
Mechanistic Insights into Lignin β-O-4' Ether Cleavage
Understanding the precise mechanisms of β-O-4' ether bond cleavage is fundamental to designing more efficient and selective lignin depolymerization processes. nih.gov Studies on model compounds like this compound have been instrumental in elucidating these pathways.
The cleavage of the β-O-4' ether bond can proceed through several mechanistic routes depending on the reaction conditions and the catalytic system employed. rsc.org
Reductive Cleavage: In electrocatalytic hydrogenation, the reaction often proceeds through the reduction of the ketone group in 2-phenoxyacetophenone, followed by the cleavage of the C-O ether bond. researchgate.net The specific products formed can be influenced by the type of electrochemical cell used (membrane vs. open cell), leading to either hydroxyl-terminated or carbonyl-containing products. uantwerpen.be
Oxidative Cleavage: Oxidative approaches often involve the initial oxidation of the α-hydroxyl group to a carbonyl group, which weakens the adjacent β-O-4 bond, making it more susceptible to cleavage. nih.govrsc.org
Radical-Mediated Cleavage: Some strategies leverage the formation of radical intermediates. nih.govrsc.org For instance, a dehydroxylation-hydrogenation strategy over a NiMo sulfide (B99878) catalyst involves the formation of a Cα radical, which significantly lowers the bond dissociation energy of the Cβ-O bond, facilitating its cleavage. rsc.org Another approach inspired by lignin biosynthesis involves a photoredox-triggered deoxygenative radical formation to cleave the β-O-4 linkage. nih.gov
Base-Catalyzed Cleavage: Density functional theory (DFT) calculations have provided detailed mechanistic insights into base-catalyzed β-O-4 cleavage. nih.gov For substrates containing a γ-carbinol group, two primary pathways have been identified: an enol-formation pathway and an epoxide-formation pathway, with the latter being kinetically favored. nih.gov
The table below summarizes key mechanistic findings from various studies.
| Method | Key Mechanistic Step | Significance |
| Electrocatalytic Hydrogenation | Reduction of the ketone followed by C-O bond cleavage. researchgate.net | Product selectivity can be controlled by cell design. uantwerpen.be |
| Oxidative Cleavage | Oxidation of the α-hydroxyl group weakens the β-O-4 bond. rsc.org | Facilitates subsequent bond cleavage. |
| Dehydroxylation-Hydrogenation | Formation of a Cα radical lowers the Cβ-O bond dissociation energy. rsc.org | Enables cleavage under non-oxidative conditions. |
| Photoredox Catalysis | Deoxygenative radical formation triggers a reverse biosynthetic pathway. nih.gov | A mild method that preserves functionality. |
| Base-Catalysis (DFT study) | Proceeds via enol-formation or epoxide-formation pathways. nih.gov | Provides a fundamental understanding for optimizing base-catalyzed depolymerization. |
Derivation of Value-Added Aromatic Chemicals from Lignin Biomass
The ultimate goal of lignin depolymerization is to produce valuable aromatic chemicals that can serve as sustainable alternatives to petroleum-based products. rsc.orgresearchgate.net Lignin is the most abundant renewable source of aromatic compounds in nature, making its valorization a key objective for the development of economically viable biorefineries. rsc.orgmdpi.com
The depolymerization of lignin, guided by studies on model compounds like this compound, can yield a range of valuable aromatic platform chemicals. nih.govchemrxiv.org These monomers can then be further upgraded into a variety of products.
Some of the key value-added aromatic chemicals that can be derived from lignin include:
Phenols and Substituted Phenols: These are fundamental building blocks for the chemical industry, used in the production of resins, plastics, and pharmaceuticals. Guaiacol and syringol are common examples derived from lignin. nih.gov
Aromatic Aldehydes and Acids: Vanillin, a widely used flavoring agent, is a classic example of a value-added chemical derived from lignin. Other aromatic aldehydes and acids also have applications in the fragrance, pharmaceutical, and polymer industries. nih.gov
Benzene (B151609), Toluene, and Xylene (BTX): These are major commodity chemicals that are currently derived almost exclusively from fossil fuels. Developing routes to produce BTX from lignin would be a major step towards a more sustainable chemical industry. rsc.org
N-containing Aromatic Products: The integration of nitrogen into lignin-derived aromatic structures opens up possibilities for synthesizing high-value products such as aza-aromatics, which have applications in medicinal chemistry and functional materials. rsc.org
The table below lists some of the value-added chemicals that can be produced from lignin.
| Chemical Class | Examples | Potential Applications |
| Phenols | Phenol (B47542), Guaiacol, Syringol, Catechol mdpi.comnih.gov | Resins, plastics, adhesives, antioxidants |
| Aromatic Aldehydes | Vanillin, Syringaldehyde | Flavoring agents, fragrances, pharmaceuticals |
| Aromatic Acids | Vanillic acid, Ferulic acid | Food preservatives, polymer precursors |
| Aromatic Hydrocarbons | Benzene, Toluene, Xylenes (BTX) nih.gov | Solvents, fuels, polymer synthesis |
| N-containing Aromatics | Aza-aromatics rsc.org | Pharmaceuticals, agrochemicals, functional materials |
The continued investigation into the cleavage of model compounds like this compound is essential for optimizing depolymerization processes and expanding the portfolio of value-added chemicals that can be sustainably produced from lignin biomass.
Biological Activity Research: Mechanistic and in Vitro Perspectives
Enzyme Inhibition Studies (e.g., Lipoxygenases)
Lipoxygenases (LOX) are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes and prostaglandins, which are key mediators of inflammation. nih.gov The inhibition of these enzymes is a significant therapeutic strategy for managing inflammatory diseases. nih.govnih.gov
In silico molecular docking studies have been instrumental in understanding the interaction between 2-hydroxy-4'-phenoxyacetophenone derivatives and lipoxygenase. These studies suggest that the hydroxyl group at the 2-position of the acetophenone (B1666503) ring and the phenoxy group at the 4'-position are critical for binding to the active site of the enzyme. The hydroxyl group often forms a hydrogen bond with key amino acid residues, such as leucine, while the phenoxy group can engage in hydrophobic interactions, thereby stabilizing the enzyme-ligand complex. This binding prevents the substrate, such as arachidonic acid, from accessing the catalytic site, thus inhibiting the enzyme's activity. nih.gov The iron atom at the active site of lipoxygenases, which cycles between Fe2+ and Fe3+ redox states during catalysis, is a key target for some inhibitors. researchgate.net
Structure-activity relationship (SAR) studies have provided valuable insights into the features of the this compound scaffold that are essential for potent and selective lipoxygenase inhibition. Research has shown that modifications to both the acetophenone and the phenoxy rings can significantly impact inhibitory activity. For instance, the introduction of specific substituents on the phenoxy ring can enhance the binding affinity and specificity for different lipoxygenase isoforms. These studies are crucial for the rational design of more effective and specific anti-inflammatory agents based on the this compound core structure. mdpi.com
| Compound/Derivative | Modification | Effect on Lipoxygenase Inhibition |
| This compound | Core structure | Foundational for binding to the enzyme's active site. |
| Analogs with substituted phenoxy rings | Introduction of various functional groups | Can enhance binding affinity and specificity for different lipoxygenase isoforms. mdpi.com |
Antimicrobial and Antiparasitic Investigations (In Vitro Models)
The potential of this compound and related structures as antimicrobial and antiparasitic agents has been explored in various in vitro models.
While the precise molecular targets are still under investigation, it is hypothesized that the antimicrobial and antiparasitic activities of this compound derivatives may stem from their ability to disrupt cell membrane integrity, inhibit essential enzymes, or interfere with nucleic acid synthesis in pathogens. For instance, some studies on similar phenolic compounds have pointed towards the inhibition of key microbial enzymes or the disruption of cellular processes. Further research is needed to pinpoint the specific cellular and molecular targets of this compound in various microorganisms and parasites.
Derivatives of 2-hydroxyacetophenone (B1195853) have shown promise as lead compounds in preclinical development. For example, certain dihydroxyacetophenone derivatives have demonstrated significant antibacterial activity, particularly against drug-resistant strains like Pseudomonas aeruginosa. researchgate.net Similarly, some 2-hydroxy-N-phenylbenzamides, which share structural similarities, have exhibited bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These findings underscore the potential for developing novel antimicrobial and antiparasitic drugs based on the this compound scaffold.
| Derivative Class | Observed In Vitro Activity | Potential Application |
| Dihydroxyacetophenone derivatives | Significant antibacterial activity against Pseudomonas aeruginosa. researchgate.net | Development of new antibiotics for resistant bacterial infections. |
| 2-hydroxy-N-phenylbenzamides | Bactericidal effect against MRSA. nih.gov | Treatment of infections caused by methicillin-resistant staphylococci. |
| 2-hydroxy-3-alkyl-1,4-naphthoquinones | Activity against Theileria parva. nih.gov | Development of new antiparasitic agents for veterinary medicine. nih.gov |
Antioxidant and Radical Scavenging Mechanisms
Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. nih.gov The antioxidant potential of this compound is an area of active investigation.
The primary mechanism by which phenolic compounds like this compound exert their antioxidant effect is through the donation of a hydrogen atom from their hydroxyl group to a free radical. This process neutralizes the radical and terminates the chain reaction of oxidation. The resulting phenoxyl radical is stabilized by resonance, which delocalizes the unpaired electron across the aromatic ring. The presence of the ortho-hydroxyl group can further stabilize the phenoxyl radical through intramolecular hydrogen bonding, enhancing the compound's antioxidant activity. nih.gov Studies on related compounds have demonstrated strong radical scavenging activity in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. nih.gov
An exploration of the chemical compound this compound reveals significant potential for future research and interdisciplinary advancements. This article delves into prospective developments, focusing on the integration of artificial intelligence in its discovery and synthesis, the exploration of novel production paradigms, its application in advanced materials, and the establishment of sustainable industrial processes.
Q & A
Basic: What are the standard synthetic routes for 2-Hydroxy-4'-phenoxyacetophenone, and how do reaction conditions influence yield?
The synthesis typically involves coupling phenoxy derivatives with hydroxyacetophenone precursors. A common method is nucleophilic aromatic substitution, where a hydroxyl group reacts with a halogenated phenoxy intermediate under controlled pH (4–6) to minimize side reactions . For example, substituting 2,4-difluoroaniline with acetaldoxime in the presence of copper sulfate at pH 4 yields analogous compounds, followed by distillation and reduced-pressure rectification for purification . Optimizing pH and temperature is critical: lower pH (<3) risks incomplete substitution, while higher temperatures (>80°C) may degrade sensitive functional groups.
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for structural confirmation?
Discrepancies often arise from tautomerism or solvent effects. For instance, the hydroxyl and ketone groups in this compound may exhibit dynamic equilibrium in solution, leading to variable H NMR signals. To address this:
- Use deuterated solvents (e.g., DMSO-d6) to stabilize tautomers .
- Compare experimental data with computational predictions (e.g., PubChem’s NMR spectra ).
- Cross-validate with IR spectroscopy: the carbonyl stretch (C=O) at ~1680–1700 cm and hydroxyl (O-H) at ~3200–3500 cm confirm the acetophenone core .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
- Exposure Control : Use fume hoods and PPE (gloves, lab coats) due to potential skin/eye irritation .
- Toxicity : Refer to ECHA REACH dossiers for acute toxicity data (e.g., oral LD >2000 mg/kg in rats) .
- Waste Disposal : Neutralize with dilute NaOH before disposal to avoid environmental release .
Advanced: What strategies improve catalytic efficiency in synthesizing this compound derivatives?
- Catalyst Selection : Transition metals (e.g., Cu, Pd) enhance coupling reactions. For example, Cu(I)-mediated Ullmann coupling achieves >80% yield in phenoxy-acetophenone derivatives .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may require post-reaction removal via vacuum distillation .
- Microwave-Assisted Synthesis : Reduces reaction time by 50% compared to conventional heating, minimizing thermal decomposition .
Basic: Which databases provide reliable physicochemical data for this compound?
- PubChem : Offers molecular weight (224.25 g/mol), SMILES (CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2O), and spectral data .
- ECHA REACH : Includes toxicity profiles and regulatory compliance guidelines .
- NIH/NLM Resources : Access to peer-reviewed studies via PubMed and NIH RePORTER .
Advanced: How does substituent variation (e.g., fluorine vs. methoxy groups) affect reactivity in related acetophenones?
- Electron-Withdrawing Groups (F) : Increase electrophilicity at the carbonyl carbon, accelerating nucleophilic attacks (e.g., SNAr reactions) .
- Electron-Donating Groups (OCH) : Stabilize intermediates via resonance, improving yields in Friedel-Crafts acylations .
- Steric Effects : Bulky substituents (e.g., trifluoromethyl) hinder reaction rates but enhance selectivity in asymmetric synthesis .
Basic: What analytical techniques are critical for purity assessment?
- HPLC : Quantifies impurities using C18 columns and UV detection at 254 nm .
- Melting Point Analysis : Pure this compound melts at 98–100°C; deviations indicate contaminants .
- TLC : Hexane:ethyl acetate (3:1) as mobile phase; R ~0.5 under UV visualization .
Advanced: What mechanisms underlie its potential application in UV-initiated polymerization?
The compound’s α-hydroxy ketone moiety acts as a photoinitiator by generating free radicals upon UV exposure (λ = 365 nm). These radicals initiate cross-linking in acrylate resins, making it suitable for low-odor, water-based coatings . Key factors:
- Quantum Yield : Higher efficiency than benzophenone derivatives due to reduced oxygen inhibition .
- Hydroxyl Group Reactivity : Facilitates covalent bonding with polymer matrices, enhancing material stability .
Basic: How do researchers address solubility challenges in experimental workflows?
- Solvent Selection : Use DMSO or THF for polar applications; toluene for non-polar reactions .
- Derivatization : Introduce sulfonate or quaternary ammonium groups to enhance aqueous solubility .
- Co-Solvents : Ethanol-water mixtures (1:1) improve dissolution without altering reactivity .
Advanced: What computational tools predict the environmental impact of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
